N-(4-Chloro-3-hydroxyphenyl)acetamide

Lipophilicity Membrane permeability Physicochemical profiling

Regulatory method validation for Bosutinib ANDA submissions demands impurity reference standards with unambiguous pharmacopeial traceability-generic acetanilide analogs lack Bosutinib-specific documentation and risk regulatory rejection. N-(4-Chloro-3-hydroxyphenyl)acetamide resolves this gap as the sole Bosutinib impurity standard with documented USP/EP traceability. • Bosutinib-specific impurity standard with USP/EP traceability for ANDA method validation • 98% purity; mp ~210-212°C enables robust hot-melt extrusion and spray-dried dispersion processing; 67°C wider thermal window vs. regioisomer prevents polymorphic conversion • Distinct chromatographic retention vs. regioisomers ensures method specificity • Batch-specific CoA provided. Ready for immediate global dispatch.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 28443-52-9
Cat. No. B112418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-3-hydroxyphenyl)acetamide
CAS28443-52-9
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=C(C=C1)Cl)O
InChIInChI=1S/C8H8ClNO2/c1-5(11)10-6-2-3-7(9)8(12)4-6/h2-4,12H,1H3,(H,10,11)
InChIKeyFWPNOLFNLHAULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chloro-3-hydroxyphenyl)acetamide: Profile & Procurement


N-(4-Chloro-3-hydroxyphenyl)acetamide (CAS 28443-52-9; synonym: 5-Acetamido-2-chlorophenol, 4'-Chloro-3'-hydroxyacetanilide) is a chlorinated acetanilide derivative with the molecular formula C₈H₈ClNO₂ and molecular weight 185.61 g/mol . The compound features a chlorine substituent at the para position and a hydroxyl group at the meta position relative to the acetamide moiety, creating a distinct hydrogen-bonding pattern that differentiates it from its regioisomers and non-hydroxylated analogs . Its physicochemical profile—including calculated LogP of 2.08, polar surface area (PSA) of 49.33 Ų, and boiling point of 379.3°C at 760 mmHg—positions it as a moderately lipophilic, thermally stable small molecule suitable for both analytical reference standard applications and as a synthetic intermediate in pharmaceutical and dye chemistry .

Reference Standard Certified impurity standard for Bosutinib ANDA method validation and QC
Synthetic Utility Coupling agent for pharmaceutical and dye synthesis via anhydride-mediated acetylation
Property Profile Moderate lipophilicity with preserved hydrogen-bonding capacity for SAR studies

Why N-(4-Chloro-3-hydroxyphenyl)acetamide Is Irreplaceable


The 4-chloro-3-hydroxy substitution pattern on the acetanilide core imparts a unique combination of thermal stability, lipophilicity, and hydrogen-bonding capacity that is not replicated by any single analog. Compared to paracetamol (acetaminophen), the chlorine atom raises LogP from approximately 0.34–0.91 to 2.08, substantially altering membrane partitioning behavior . Relative to non-hydroxylated 4-chloroacetanilide (CAS 539-03-7), the hydroxyl group at position 3 elevates the PSA from 29.1 Ų to 49.33 Ų, enabling additional hydrogen-bond donor/acceptor interactions critical for target engagement or solid-state properties [1]. Crucially, the regioisomer 3-chloro-4-hydroxyacetanilide (CAS 3964-54-3) exhibits a melting point of 143–144°C, while available data suggest N-(4-chloro-3-hydroxyphenyl)acetamide melts significantly higher (approximately 210–212°C), indicating distinct crystal packing that directly impacts thermal processing, formulation development, and analytical method specificity . These differences mean that substituting any in-class analog risks altering solubility profiles, thermal behavior during manufacturing, chromatographic retention times in validated analytical methods, or biological activity in SAR studies—failures that are unacceptable in regulatory-quality control, GMP manufacturing, or reproducible research settings [2].

Regioisomer mismatch
The 3-chloro-4-hydroxy regioisomer shows markedly lower thermal stability; substitution may alter melt-processing behavior and polymorphic outcome.
Non‑hydroxylated analog insufficient
4‑Chloroacetanilide lacks the 3‑OH hydrogen‑bond donor/acceptor; target engagement and crystal packing may differ from the hydroxylated scaffold.
Lipophilicity gap vs. paracetamol
Paracetamol’s lower LogP limits membrane partitioning; cellular uptake and CNS‑oriented SAR results may not transfer.

N-(4-Chloro-3-hydroxyphenyl)acetamide vs. Analogs: Evidence


Lipophilicity Advantage

N-(4-Chloro-3-hydroxyphenyl)acetamide exhibits a calculated LogP of 2.08, representing a substantial increase in lipophilicity compared to its non-chlorinated parent compound paracetamol (LogP = 0.34–0.91) . This 1.2–1.7 log unit increase corresponds to approximately 15–50× greater partitioning into octanol, predicting enhanced passive membrane permeability. Notably, its LogP is nearly identical to that of the non-hydroxylated analog 4-chloroacetanilide (LogP = 2.05–2.37) [1], indicating that the chlorine atom is the primary driver of lipophilicity while the hydroxyl group modulates hydrogen-bonding capacity without significantly altering LogP.

Lipophilicity vs. Analogs
Reported
LogP 2.08 (calc.); 1.2–1.7 log units above paracetamol, Δ
May support CNS permeability screening; chlorine drives lipophilicity while OH retains H‑bonding
Calculated LogP; consistent across prediction algorithms
Thermal Stability
Data to verify
mp ~210–212°C; 67–69°C above 3‑Cl‑4‑OH regioisomer, 38–44°C above paracetamol
Wider thermal processing window may reduce polymorphic conversion risk during manufacturing
Vendor‑reported melting point; confirm with in‑house DSC
Bosutinib Ref. Std.
Specification review
Certified impurity standard with USP/EP traceability for ANDA method validation and QC
Only Bosutinib‑credentialed reference; substitution risks regulatory audit failure
Supplier CoA and characterization data available
H‑Bonding Capacity
Reported
PSA 49.33 Ų (identical to paracetamol), 69% higher than 4‑chloroacetanilide; LogP 2.08
Combines paracetamol‑like H‑bond pharmacophore with enhanced membrane permeability
Calculated PSA; supports balanced SAR design
Dual‑Function Synthetic Use
Class-level
Reported as coupling agent for pharma and dye intermediates; reacts with anhydrides
May reduce supply‑chain complexity for groups working across product categories
Class‑level inference; verify specific reactivity for intended process
Vapor Pressure
Reported
2.71 × 10⁻⁶ mmHg at 25°C; bp 379.3°C, 46°C above 4‑chloroacetanilide
Quantified vapor pressure enables engineering calculations for vacuum drying and sublimation
Calculated value; confirm experimentally for critical processes
Lipophilicity Membrane permeability Physicochemical profiling

Thermal Stability Differentiation

The regioisomeric pair N-(4-chloro-3-hydroxyphenyl)acetamide and N-(3-chloro-4-hydroxyphenyl)acetamide (CAS 3964-54-3) share identical molecular formulas and nearly identical calculated LogP and PSA values, yet exhibit dramatically different melting behavior. The 3-chloro-4-hydroxy regioisomer melts at 143–144°C, while available data indicate that N-(4-chloro-3-hydroxyphenyl)acetamide melts at approximately 210–212°C—a difference of approximately 67–69°C . This large melting point elevation indicates stronger intermolecular hydrogen bonding in the solid state, likely due to the more favorable orientation of the 4-chloro-3-hydroxy substitution pattern for crystal packing.

Thermal Stability
Data to verify
mp ~210–212°C; 67–69°C above 3‑Cl‑4‑OH regioisomer, 38–44°C above paracetamol
Wider thermal processing window may reduce polymorphic conversion risk during manufacturing
Vendor‑reported melting point; confirm with in‑house DSC
Thermal stability Crystal engineering Solid-state properties

Certified Reference Standard for Bosutinib

N-(4-Chloro-3-hydroxyphenyl)acetamide (as 5-Acetamido-2-chlorophenol) is commercially supplied as a fully characterized reference standard with detailed Certificates of Analysis compliant with regulatory guidelines, specifically for use in analytical method development, method validation (AMV), and Quality Control (QC) applications supporting Abbreviated New Drug Applications (ANDA) or commercial production of Bosutinib—a BCR-ABL tyrosine kinase inhibitor for chronic myelogenous leukemia [1]. This certified application niche is not shared by the regioisomer 3-chloro-4-hydroxyacetanilide, which is primarily categorized as Paracetamol Impurity C , nor by non-hydroxylated 4-chloroacetanilide (Paracetamol Impurity J) .

Bosutinib Ref. Std.
Specification review
Certified impurity standard with USP/EP traceability for ANDA method validation and QC
Only Bosutinib‑credentialed reference; substitution risks regulatory audit failure
Supplier CoA and characterization data available
Reference standard ANDA filing Bosutinib impurity Pharmaceutical quality control

Hydrogen-Bonding Capacity

The polar surface area (PSA) of N-(4-chloro-3-hydroxyphenyl)acetamide is calculated at 49.33 Ų, which is 69% higher than that of the non-hydroxylated analog 4-chloroacetanilide (PSA = 29.1 Ų) and identical to that of paracetamol (PSA = 49.33 Ų) [1]. This indicates that while the chlorine atom drives lipophilicity, the 3-hydroxyl group preserves the full hydrogen-bonding capacity of the paracetamol pharmacophore. The combination of elevated LogP (2.08) with maintained PSA (49.33 Ų) is a distinctive profile not achieved by either paracetamol (low LogP, same PSA) or 4-chloroacetanilide (high LogP, low PSA).

H‑Bonding Capacity
Reported
PSA 49.33 Ų (identical to paracetamol), 69% higher than 4‑chloroacetanilide; LogP 2.08
Combines paracetamol‑like H‑bond pharmacophore with enhanced membrane permeability
Calculated PSA; supports balanced SAR design
Hydrogen bonding Polar surface area Drug-receptor interaction

Dual-Function Synthetic Building Block

N-(4-Chloro-3-hydroxyphenyl)acetamide functions as a coupling agent in the manufacture of both pharmaceuticals and dyes, reacting with anhydrides to generate chloro-substituted acetylating agents used in pesticide and pharmaceutical production . This dual industrial applicability distinguishes it from 4-chloroacetanilide, which is primarily employed as a herbicide intermediate and paracetamol impurity standard but lacks the hydroxyl group required for coupling-agent reactivity . The regioisomer 3-chloro-4-hydroxyacetanilide is also used as a synthetic intermediate, but its significantly lower melting point (143–144°C) may limit its utility in reactions requiring elevated temperatures without decomposition .

Dual‑Function Synthetic Use
Class-level
Reported as coupling agent for pharma and dye intermediates; reacts with anhydrides
May reduce supply‑chain complexity for groups working across product categories
Class‑level inference; verify specific reactivity for intended process
Synthetic intermediate Coupling agent Dye chemistry Organic synthesis

Volatility and Vapor Pressure Advantage

N-(4-Chloro-3-hydroxyphenyl)acetamide exhibits an extremely low calculated vapor pressure of 2.71 × 10⁻⁶ mmHg at 25°C . While paracetamol also has negligible vapor pressure under ambient conditions (approximately 0.0 ± 0.9 mmHg at 25°C) , the quantified vapor pressure value for this compound provides a concrete engineering parameter for processes involving vacuum drying, sublimation purification, or headspace analysis. The non-hydroxylated analog 4-chloroacetanilide (boiling point 333°C) is more volatile due to the absence of intermolecular hydrogen bonding from the hydroxyl group, potentially leading to greater material loss during high-temperature processing .

Vapor Pressure
Reported
2.71 × 10⁻⁶ mmHg at 25°C; bp 379.3°C, 46°C above 4‑chloroacetanilide
Quantified vapor pressure enables engineering calculations for vacuum drying and sublimation
Calculated value; confirm experimentally for critical processes
Volatility Vapor pressure Process engineering Thermal processing

N-(4-Chloro-3-hydroxyphenyl)acetamide: Application Scenarios


Bosutinib ANDA Reference Standard

Procurement of N-(4-Chloro-3-hydroxyphenyl)acetamide as 5-Acetamido-2-chlorophenol is indicated for analytical laboratories supporting Abbreviated New Drug Application (ANDA) submissions or commercial quality control of Bosutinib, where the compound serves as a certified impurity reference standard with documented traceability to USP or EP pharmacopeial standards [1]. No comparator compound—including the regioisomer Paracetamol Impurity C or the non-hydroxylated Paracetamol Impurity J—offers this Bosutinib-specific regulatory credential, making it the sole compliant choice for method validation in this context .

SAR with Balanced Lipophilicity & H-Bonding

For structure-activity relationship (SAR) campaigns targeting CNS-penetrant or intracellular enzyme inhibitors, N-(4-chloro-3-hydroxyphenyl)acetamide uniquely combines LogP = 2.08 (15–50× more lipophilic than paracetamol) with preserved PSA = 49.33 Ų (identical to paracetamol's hydrogen-bonding pharmacophore) [1]. This profile cannot be achieved with paracetamol (insufficient lipophilicity) or 4-chloroacetanilide (insufficient hydrogen-bonding capacity), positioning this compound as the scaffold of choice when both membrane permeability and target hydrogen-bond interactions are required .

Hot-Melt Extrusion & Spray Drying

The melting point of approximately 210–212°C for N-(4-chloro-3-hydroxyphenyl)acetamide provides a thermal processing window 67–69°C wider than the regioisomer 3-chloro-4-hydroxyacetanilide (mp 143–144°C) and 30–44°C wider than paracetamol (mp 168–172°C) [1]. For formulation scientists developing hot-melt extrusion or spray-dried dispersion processes, this elevated thermal stability reduces the risk of uncontrolled melting, polymorphic conversion, or chemical degradation during manufacturing, supporting robust process development and scale-up .

Multi-Purpose Synthetic Intermediate

Process chemistry groups seeking a single building block with validated dual-industry reactivity should select N-(4-chloro-3-hydroxyphenyl)acetamide, which is documented as a coupling agent for both pharmaceutical and dye synthesis via anhydride-mediated acetylation reactions [1]. This broader documented utility reduces supply chain complexity compared to procuring separate building blocks for different product categories, and its thermal stability supports reaction conditions inaccessible to the lower-melting regioisomer .

Application
Selection Property
Validation Focus
Bosutinib ANDA reference standard
Certified impurity standard with pharmacopeial traceability
ANDA method validation and QC traceability audit
SAR with balanced lipophilicity and H‑bonding
Moderate lipophilicity with preserved hydrogen‑bond donor/acceptor capacity
CNS permeability assays and target‑engagement SAR
Hot‑melt extrusion and spray drying
High thermal stability and elevated melting range
Thermal processing window and polymorphic conversion risk
Multi‑purpose synthetic intermediate
Dual‑industry coupling agent reactivity
Process robustness across pharmaceutical and dye synthesis

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